methyl 4-(2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamido)benzoate
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Description
Scientific Research Applications
Synthesis and Physicochemical Properties
Methyl 4-(2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamido)benzoate is involved in the synthesis of various compounds. A study by Pernak et al. (2011) discusses the synthesis of 4-benzyl-4-methylmorpholinium salts, highlighting their physicochemical properties and potential applications in green chemistry (Pernak et al., 2011).
Reactivity and Structural Studies
A research by Follet et al. (2015) examines the structure and reactivity of indolylmethylium ions, which are related to the this compound. This study provides insights into the synthetic applications of these compounds (Follet et al., 2015).
Biomedical Research
In biomedical research, the related compound methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate has been studied by Ukrainets et al. (2014). Their work focuses on the cyclization processes of this compound, indicating its relevance in medicinal chemistry (Ukrainets et al., 2014).
DNA Binding Studies
Raj et al. (2020) conducted research on the DNA-binding interactions of compounds similar to this compound. This study highlights the potential of these compounds in understanding DNA interactions, which can have implications in drug design (Raj et al., 2020).
Catalytic Applications
A study by Xu et al. (2017) on N-methyl morpholine-based ionic liquids, closely related to the compound , demonstrates their use as catalysts in Knoevenagel condensation. This highlights the compound's potential in catalytic applications (Xu et al., 2017).
Properties
IUPAC Name |
methyl 4-[[2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O6/c1-32-24(31)16-6-8-17(9-7-16)25-23(30)22(29)19-14-27(20-5-3-2-4-18(19)20)15-21(28)26-10-12-33-13-11-26/h2-9,14H,10-13,15H2,1H3,(H,25,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCNHKRTZDKXIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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